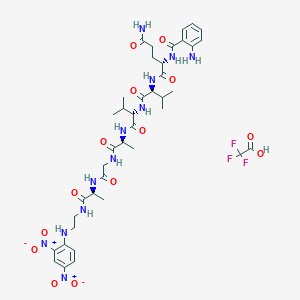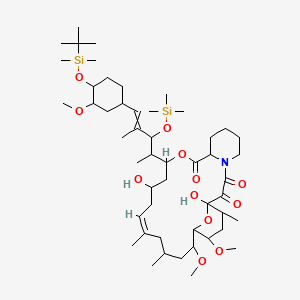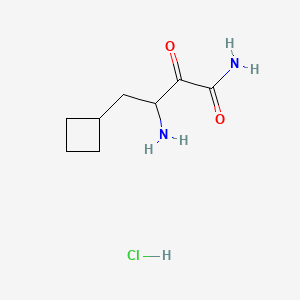
N-丁酰-L-高半胱氨酸硫内酯
描述
科学研究应用
N-丁酰-L-高半胱氨酸硫内酯在科学研究中有多种应用:
生物学: 它有助于理解细菌中基因表达和细胞代谢的调控.
医学: 正在进行研究其通过抑制群体感应系统控制细菌感染的潜力.
工业: 它用于开发抗菌剂和生物膜抑制剂.
作用机制
生化分析
Biochemical Properties
N-butyryl-L-Homocysteine thiolactone is involved in quorum sensing by controlling gene expression and cellular metabolism. It interacts with transcriptional regulators belonging to the LuxIR protein family. These interactions are crucial for the synthesis of diffusible acyl homoserine lactone molecules, which coordinate the expression of specific target genes . N-butyryl-L-Homocysteine thiolactone induces violacein expression in Chromobacterium violaceum mutants that normally fail to produce acyl homoserine lactones .
Cellular Effects
N-butyryl-L-Homocysteine thiolactone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to induce violacein expression in Chromobacterium violaceum mutants, thereby affecting cellular metabolism and gene expression . Additionally, elevated levels of homocysteine thiolactone, a related compound, have been associated with cardiovascular diseases, strokes, and neurological abnormalities due to its ability to modify protein lysine residues, causing protein damage and autoimmune responses .
Molecular Mechanism
At the molecular level, N-butyryl-L-Homocysteine thiolactone exerts its effects by binding to transcriptional regulators of the LuxIR protein family, thereby controlling the synthesis of diffusible acyl homoserine lactone molecules . This binding interaction is crucial for the regulation of gene expression and cellular metabolism. Additionally, homocysteine thiolactone, a related compound, has been shown to modify protein lysine residues, leading to protein damage and autoimmune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-butyryl-L-Homocysteine thiolactone can change over time. The compound is stable under recommended storage conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . For example, homocysteine thiolactone has been shown to cause neurotoxicity and oxidative stress in animal models, leading to long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of N-butyryl-L-Homocysteine thiolactone vary with different dosages in animal models. High doses of homocysteine thiolactone have been shown to cause neurotoxicity, growth retardation, and oxidative stress in mice . Additionally, the incidence of seizures induced by homocysteine thiolactone injections was higher in mice lacking bleomycin hydrolase compared to wild-type mice . These findings suggest that the dosage of N-butyryl-L-Homocysteine thiolactone can significantly impact its effects on cellular function and overall health.
Metabolic Pathways
N-butyryl-L-Homocysteine thiolactone is involved in metabolic pathways related to quorum sensing and gene expression. It interacts with enzymes and cofactors involved in the synthesis of diffusible acyl homoserine lactone molecules . Additionally, homocysteine thiolactone has been shown to induce pro-atherogenic changes in gene expression in human vascular endothelial cells, affecting pathways related to chromatin organization, one-carbon metabolism, and lipid-related processes .
Transport and Distribution
N-butyryl-L-Homocysteine thiolactone is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. It is a small diffusible signaling molecule that can easily penetrate cell membranes and interact with intracellular targets . The compound’s ability to induce violacein expression in Chromobacterium violaceum mutants suggests that it can be effectively transported and distributed within bacterial cells .
Subcellular Localization
The subcellular localization of N-butyryl-L-Homocysteine thiolactone is crucial for its activity and function. The compound is likely localized in the cytoplasm, where it interacts with transcriptional regulators and other intracellular targets involved in quorum sensing . Additionally, homocysteine thiolactone has been shown to modify protein lysine residues, suggesting that it may also localize to specific subcellular compartments where these modifications occur .
准备方法
合成路线和反应条件
N-丁酰-L-高半胱氨酸硫内酯的合成涉及在受控条件下使 L-高半胱氨酸硫内酯与丁酸酐反应 。 该反应通常需要二氯甲烷等溶剂和三乙胺等碱来促进酰化过程 。 然后使用重结晶或色谱法等标准技术纯化产物 .
工业生产方法
虽然 N-丁酰-L-高半胱氨酸硫内酯的具体工业生产方法尚未广泛报道,但一般方法将涉及扩大实验室合成过程。 这将包括优化反应条件、使用工业级溶剂和试剂,以及采用大规模纯化技术,例如连续色谱 .
化学反应分析
反应类型
N-丁酰-L-高半胱氨酸硫内酯经历各种化学反应,包括:
氧化: 它可以被氧化形成相应的亚砜或砜.
还原: 还原反应可以将其转化回其硫醇形式.
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸.
还原: 使用锂铝氢化物或硼氢化钠等还原剂.
形成的主要产物
相似化合物的比较
类似化合物
N-丁酰-L-高丝氨酸内酯: 参与群体感应的母体化合物.
N-酰基高丝氨酸内酯: 一类具有类似信号功能的化合物.
高半胱氨酸硫内酯衍生物: 其他用于研究细菌通讯的衍生物.
独特性
N-丁酰-L-高半胱氨酸硫内酯的独特性在于它能够在通常不产生酰基高丝氨酸内酯的紫罗兰色杆菌突变体中诱导紫罗兰色的表达 。 这种特性使其成为群体感应研究和抗菌策略开发的宝贵工具 .
属性
IUPAC Name |
N-[(3S)-2-oxothiolan-3-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2S/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJUOGHALGXOSS-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1CCSC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)N[C@H]1CCSC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654522 | |
| Record name | N-[(3S)-2-Oxothiolan-3-yl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202284-85-3 | |
| Record name | N-[(3S)-2-Oxothiolan-3-yl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[1,1'-Bi(bicyclo[1.1.1]pentane)]-3-carbonyl chloride](/img/structure/B583104.png)






![8-Acetyl-6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide](/img/structure/B583121.png)
